Retinal Dehydrogenase (EC 1.2.1.36) Inhibition: Cross-Analog Selectivity Mapping with 4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one
The closest experimentally characterized analog, 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one, demonstrates 71.0% inhibition of human retinal dehydrogenase (EC 1.2.1.36) at 0.01 mM while exhibiting poor or no inhibition of the aldehyde dehydrogenase 1/2 family (EC 1.2.1.3) under identical conditions [1][2]. This cross-target selectivity, driven by the 7-phenacyloxy substituent, provides a quantitative baseline for the target compound's anticipated enzyme inhibition profile. The target compound replaces the 4-methyl group with a 3-phenyl substituent—a modification that, in the MAO-B inhibitor series, shifts IC₅₀ values by factors of 3- to 50-fold depending on the phenyl ring substitution pattern [3]. The 3-phenyl-for-4-methyl substitution increases molecular weight from 280.27 to 356.37 g/mol and LogP from ~2.5 to an estimated ~4.58, altering membrane permeability and protein-binding characteristics .
| Evidence Dimension | Retinal dehydrogenase (EC 1.2.1.36) inhibition at 0.01 mM |
|---|---|
| Target Compound Data | No direct data; predicted to exhibit altered selectivity vs. 4-methyl analog based on 3-phenyl substitution effects observed in MAO-B SAR (IC₅₀ modulation of 3- to 50-fold) [3] |
| Comparator Or Baseline | 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one: 71.0% inhibition at 0.01 mM; poor/no inhibition of ALDH1/2 (EC 1.2.1.3) [1][2] |
| Quantified Difference | MW difference: +76.1 Da; LogP difference: estimated +2.08; 3-phenyl substitution introduces torsional constraint (−47.6°) absent in 4-methyl analog [4] |
| Conditions | BRENDA-curated data from Buchman & Hurley (2017), J. Med. Chem. 60:2439-2455. Recombinant human ALDH1A1, ALDH1A3, ALDH2, and retinal dehydrogenase assays using NAD⁺-dependent oxidation protocols. |
Why This Matters
The 71.0% retinal dehydrogenase inhibition benchmark established by the 4-methyl analog creates a measurable performance threshold for evaluating the target compound's enzyme selectivity, directly informing procurement decisions for ALDH-focused screening campaigns.
- [1] BRENDA Enzyme Database. EC 1.2.1.36 – retinal dehydrogenase. Ligand: 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one, 71.0% inhibition at 0.01 mM. Primary citation: Buchman CD, Hurley TD. J Med Chem. 2017;60:2439-2455. View Source
- [2] BRENDA Enzyme Database. EC 1.2.1.3 – aldehyde dehydrogenase (NAD⁺). Ligand: 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one, poor or no inhibition. Primary citation: Buchman CD, Hurley TD. J Med Chem. 2017;60:2439-2455. View Source
- [3] Juvonen RO, Rahnasto-Rilla M, Sallomy C, Awolade P, Pentikäinen OT, Raunio H, et al. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Front Chem. 2018;6:41. Table 1: IC₅₀ range 56–8476 nM across 24 derivatives. View Source
- [4] FADEUP/Sigarra. 3-Phenylcoumarin crystal structure: Cp–Cp–Cc–Cc torsion angle = −47.6(2)°. Demonstrates the conformational constraint imposed by the 3-phenyl substituent. View Source
